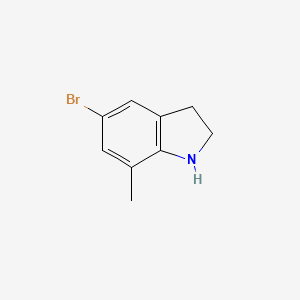
5-Bromo-7-methylindoline
Übersicht
Beschreibung
5-Bromo-7-methylindoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins . Another study discussed the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indoline ring and a methyl group attached to the 7th carbon .Wissenschaftliche Forschungsanwendungen
Potentiation of Human α7 Nicotinic Receptor-Mediated Responses
5-Bromo-7-methylindoline has been investigated for its effects on human alpha 7 nicotinic acetylcholine receptors (nAChRs). Research indicates that it potentiates sub-maximal acetylcholine-induced ion currents in a concentration-dependent manner. This potentiation could have implications in neuropharmacological research and treatments involving nAChRs (Zwart et al., 2002).
Role in Synthesis of PI3K/mTOR Inhibitors
The compound has been identified as an important intermediate in the synthesis of PI3K/mTOR inhibitors. Its synthesis and optimization for use in this context highlight its potential in the development of cancer therapies and other diseases involving these pathways (Lei et al., 2015).
Applications in Photochromic Material Development
Research involving this compound has led to the development of new photochromic materials. These materials show potential for various technological applications due to their thermal and photo-induced isomerization properties (Voloshin et al., 2008).
Antibacterial Properties
Studies have shown that derivatives of this compound exhibit significant antibacterial properties. This opens up potential applications in the development of new antibiotics, especially against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae (Hayashi et al., 2002).
Antimicrobial and Anti-inflammatory Activity
The compound has been involved in the synthesis of novel derivatives that display potent antimicrobial and anti-inflammatory activities. These findings are significant for pharmaceutical research, especially in the development of new treatments for infections and inflammatory conditions (Al-Abdullah et al., 2014).
Zukünftige Richtungen
The future directions for the study and application of 5-Bromo-7-methylindoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXFPTJSPKPIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



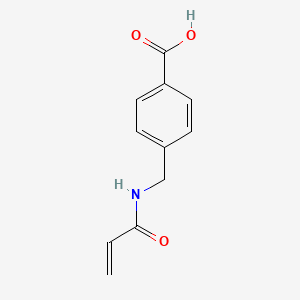

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

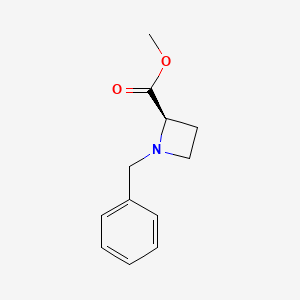

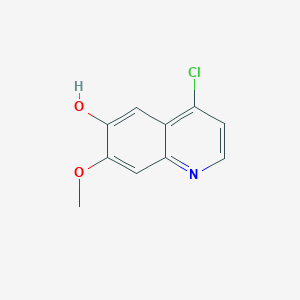
![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)
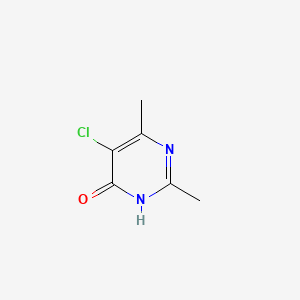
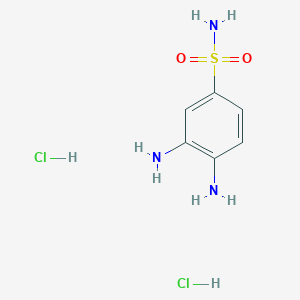
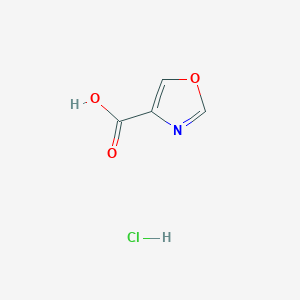


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)